molecular formula C23H28F2N8O3S B15135920 Egfr-IN-95

Egfr-IN-95

Cat. No.: B15135920
M. Wt: 534.6 g/mol
InChI Key: MXDOLPJSGCLVEB-AWEZNQCLSA-N
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Description

Egfr-IN-95 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly associated with various cancers, making it a critical target for cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-95 involves multiple steps, including the formation of key intermediates through specific reactions such as nucleophilic substitution and cyclization. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-95 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Egfr-IN-95 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of EGFR inhibitors.

    Biology: Employed in cell-based assays to investigate the role of EGFR in cellular processes.

    Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as a potential cancer therapeutic.

    Industry: Applied in the development of diagnostic assays and screening platforms for EGFR-related diseases.

Mechanism of Action

Egfr-IN-95 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding site of EGFR, which is essential for its kinase activity.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, it targets the ATP-binding site of EGFR.

    Osimertinib: A third-generation EGFR inhibitor that is effective against certain resistant mutations.

Uniqueness

Egfr-IN-95 is unique due to its specific binding affinity and selectivity for EGFR. It has shown promising results in preclinical studies, demonstrating potent inhibition of EGFR activity and significant anti-tumor effects. Additionally, its chemical structure allows for modifications that can enhance its pharmacokinetic properties and reduce potential side effects.

Properties

Molecular Formula

C23H28F2N8O3S

Molecular Weight

534.6 g/mol

IUPAC Name

4-[[(2S)-butan-2-yl]amino]-6-[[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]amino]-N-(3,3-difluoropropyl)pyridine-3-carboxamide

InChI

InChI=1S/C23H28F2N8O3S/c1-3-14(2)30-18-10-21(28-12-17(18)23(34)27-8-6-19(24)25)31-20-7-9-26-22(32-20)15-11-29-33(13-15)37(35,36)16-4-5-16/h7,9-14,16,19H,3-6,8H2,1-2H3,(H,27,34)(H2,26,28,30,31,32)/t14-/m0/s1

InChI Key

MXDOLPJSGCLVEB-AWEZNQCLSA-N

Isomeric SMILES

CC[C@H](C)NC1=CC(=NC=C1C(=O)NCCC(F)F)NC2=NC(=NC=C2)C3=CN(N=C3)S(=O)(=O)C4CC4

Canonical SMILES

CCC(C)NC1=CC(=NC=C1C(=O)NCCC(F)F)NC2=NC(=NC=C2)C3=CN(N=C3)S(=O)(=O)C4CC4

Origin of Product

United States

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